molecular formula C15H19NO2 B1348723 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-48-7

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B1348723
CAS RN: 24706-48-7
M. Wt: 245.32 g/mol
InChI Key: NRCVKUDLIIDNJU-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 3-MPC, is an organic compound belonging to the class of cyclohexenone derivatives. It is a white crystalline solid with a melting point of 81°C and a molecular weight of 196.26 g/mol. 3-MPC has been studied for its potential applications in the field of scientific research and is gaining increased attention due to its unique properties.

Scientific Research Applications

Antioxidant Activity

Research by Sulpizio et al. (2016) explored the antioxidant activity of certain 2'-aminochalcone derivatives, including a compound structurally related to 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. These derivatives were synthesized and characterized, with studies indicating notable antioxidant properties, particularly in derivatives with specific hydroxyl functionalities (Sulpizio, Roller, Giester, & Rompel, 2016).

Chemical Synthesis and Structure Analysis

Several studies have focused on the chemical synthesis and structural analysis of compounds related to 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. For instance, Halpern and James (1964) discussed the use of dimedone, a related compound, as a protecting agent in peptide synthesis, highlighting its potential in creating optically pure enamine derivatives (Halpern & James, 1964). Filipan-Litvić et al. (2007) reported an unusual cyclisation in the Hantzsch synthesis of a derivative, demonstrating the compound's potential in novel synthetic pathways (Filipan-Litvić, Litvić, Cepanec, & Vinković, 2007).

Potential in Organic Electronics

Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of Pechmann dyes, including a compound with structural similarities to 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Their findings suggest potential applications in organic light-emitting diodes (OLEDs), with a focus on p-type materials (Wazzan & Irfan, 2019).

Antibacterial Activities

A study by Zhang (2011) synthesized antipyrine derivatives structurally similar to 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and assessed their antibacterial activities. The research indicated that these compounds could have significant antibacterial properties (Zhang, 2011).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of a compound analogous to 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one for corrosion control in steel. Their findings revealed that such compounds could be highly effective in inhibiting corrosion in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

properties

IUPAC Name

3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-15(2)9-12(8-13(17)10-15)16-11-4-6-14(18-3)7-5-11/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVKUDLIIDNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351370
Record name 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

CAS RN

24706-48-7
Record name 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24706-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-3-(4-METHOXYANILINO)-2-CYCLOHEXEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Islam, P Choudhury, K Sarkar, RK Das… - Molecular Diversity, 2023 - Springer
Here we demonstrated a solvent free, mechanochemical I 2 catalyzed C(sp2)–H sulfenylation of enaminones under grinding condition. Only catalytic amount of I 2 is required on silica …
Number of citations: 3 link.springer.com
Y Liu, S Ahmed, XY Qin, H Rouh, G Wu… - Chemistry–An Asian …, 2020 - Wiley Online Library
An effective chiral GAP methodology for preparing α‐aminomethyl enaminones through a (R)‐CSA‐catalyzed asymmetric aza‐Baylis‐Hillman reaction is reported. Excellent yields and …
Number of citations: 6 onlinelibrary.wiley.com
YN Lu, C Ma, JP Lan, C Zhu, YJ Mao, GJ Mei… - Organic Chemistry …, 2018 - pubs.rsc.org
2,3-Indolyldimethanols as a new class of indolyldimethanols have been designed, and the first catalytic asymmetric substitution of 2,3-indolyldimethanols has been established by using …
Number of citations: 17 pubs.rsc.org
Z Amiri, M Bayat - Tetrahedron Letters, 2023 - Elsevier
A simple method for the synthesis of acenaphtho[1,2-b]indolindenedione derivatives and acenaphtho[1,2-b]indolone derivatives via four-component reaction is described. The reaction …
Number of citations: 0 www.sciencedirect.com
Y Liu, L Cheng, G Chen, F Liang, G Liu, W Jin - researchgate.net
An effective chiral GAP methodology for preparing α-aminomethyl enaminones through a (R)-CSA-catalyzed asymmetric aza-Baylis-Hillman reaction is reported. Excellent yields and …
Number of citations: 5 www.researchgate.net
SJ Zamisa, NP Ngubane, AA Adeleke… - Crystal Growth & …, 2022 - ACS Publications
Classical Intermolecular Hydrogen Bonding Motifs of Heterocyclic rac-2-Amino-3-carbonitrile Derivatives: Linking Hirshfeld Surface Analysis, CT-DNA Binding Affinity, and Molecular …
Number of citations: 5 pubs.acs.org
M Zare, L Moradi - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
In this work, magnetic mesoporous silica-alumina composites (MSA) containing three metal oxides(MSA/MO) with different molar ratio of Si to Al (0.5, 1 and 2) were synthesized. The …
Number of citations: 4 www.tandfonline.com
W Luo, X Zheng, F Zhang, Q Luo, WT Deng… - Organic & …, 2023 - pubs.rsc.org
An eco-friendly and metal-free method for the tetrahydrodibenzo[b,g][1,8]naphthyridin-1(2H)-ones was establish. Quinoline derived dipolarophiles and cyclic enaminones as starting …
Number of citations: 0 pubs.rsc.org
FK Behbahani, S Kafi, H Gholizadeh
Number of citations: 0
S Ahmed - 2020
Number of citations: 0

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